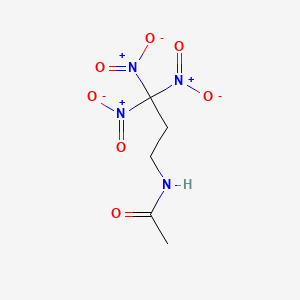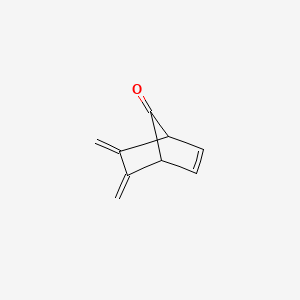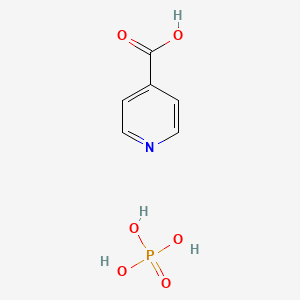
Phosphoric acid;pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid;pyridine-4-carboxylic acid is a compound that combines phosphoric acid (H₃PO₄) and pyridine-4-carboxylic acid (also known as isonicotinic acid). Phosphoric acid is a triprotic acid commonly used in fertilizers, food flavoring, and industrial applications. Pyridine-4-carboxylic acid is an organic compound with the formula C₆H₅NO₂, known for its role in the synthesis of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid can be synthesized by reacting phosphorus pentoxide (P₂O₅) with water. Pyridine-4-carboxylic acid is typically synthesized through the oxidation of 4-methylpyridine (4-picoline) using potassium permanganate (KMnO₄) or other oxidizing agents .
Industrial Production Methods
Industrial production of phosphoric acid involves the wet process, where phosphate rock is treated with sulfuric acid (H₂SO₄) to produce phosphoric acid and calcium sulfate (gypsum). Pyridine-4-carboxylic acid is produced on an industrial scale through the catalytic oxidation of 4-methylpyridine .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid undergoes various reactions, including:
Neutralization: Reacts with bases to form phosphate salts.
Dehydration: Forms pyrophosphoric acid (H₄P₂O₇) and metaphosphoric acid (HPO₃) upon heating.
Pyridine-4-carboxylic acid undergoes:
Oxidation: Converts to pyridine-4-carboxamide (isonicotinamide) using oxidizing agents.
Reduction: Forms 4-pyridylmethanol when reduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
Phosphate Salts: From neutralization reactions.
Isonicotinamide: From oxidation of pyridine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid and pyridine-4-carboxylic acid have diverse applications in scientific research:
Wirkmechanismus
Phosphoric acid acts as a proton donor in various biochemical reactions, playing a crucial role in energy transfer through the formation of ATP (adenosine triphosphate). Pyridine-4-carboxylic acid derivatives, such as isoniazid, inhibit the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting their antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid (2-pyridinecarboxylic acid): An isomer of pyridine-4-carboxylic acid with similar chemical properties but different biological activities.
Nicotinic Acid (3-pyridinecarboxylic acid):
Uniqueness
Pyridine-4-carboxylic acid is unique due to its specific use in the synthesis of isoniazid, a critical drug in the treatment of tuberculosis. Its structure allows for specific interactions with bacterial enzymes, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
54389-10-5 |
|---|---|
Molekularformel |
C6H8NO6P |
Molekulargewicht |
221.10 g/mol |
IUPAC-Name |
phosphoric acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H5NO2.H3O4P/c8-6(9)5-1-3-7-4-2-5;1-5(2,3)4/h1-4H,(H,8,9);(H3,1,2,3,4) |
InChI-Schlüssel |
SSBVMUQBLWDMNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(=O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)
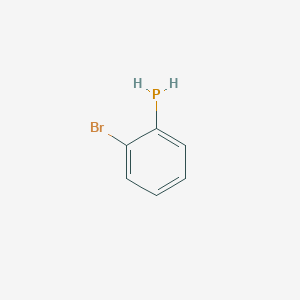
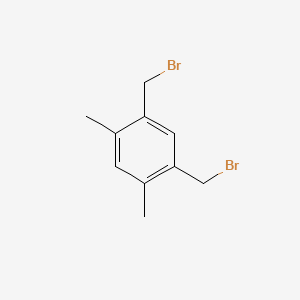
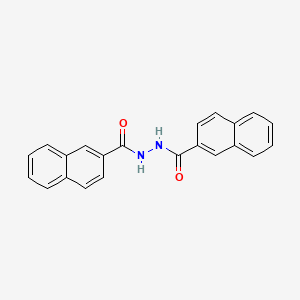
![3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane](/img/structure/B14632249.png)

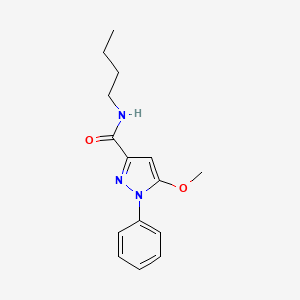
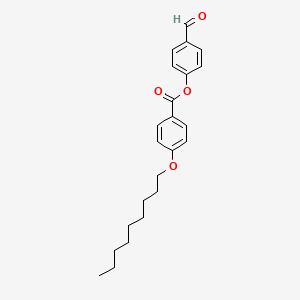
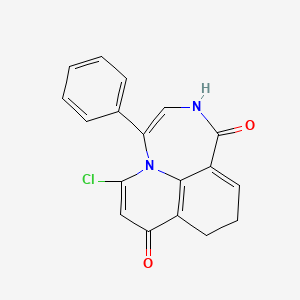
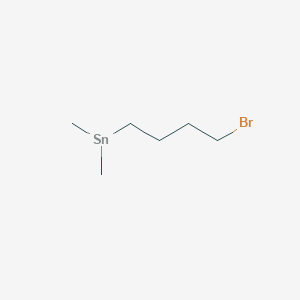
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)

